Product packaging for Aminoseleno-D-luciferin(Cat. No.:)

Aminoseleno-D-luciferin

Cat. No.: B12307993
M. Wt: 326.25 g/mol
InChI Key: AQIRXTPMSNSUTJ-UHFFFAOYSA-N
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Description

Aminoseleno-D-luciferin (CAS 1375964-28-5) is a selenium-containing analog of firefly D-luciferin, designed as a superior substrate for in vivo bioluminescence imaging. Its primary research value lies in its significantly red-shifted bioluminescence emission, which peaks at approximately 600 nm . This red-shifted light penetrates biological tissues more effectively than the emission from native D-luciferin, leading to increased sensitivity and improved signal quantification in live-animal imaging studies . The compound functions as a substrate for firefly luciferase (Fluc), exhibiting a similar affinity to the enzyme as wild-type D-luciferin, though with a slightly lower quantum yield . This makes it an ideal direct replacement in standard luciferase assays without requiring protocol modification. Researchers utilize this compound in a wide range of applications, including tracking biological processes and developing ultrasensitive luminescent assays . Presented as a dark brown solid , the compound has a molecular weight of 326.23 g/mol and a purity of ≥90% (HPLC) or ≥95% . It is slightly soluble in water and dissolves in DMSO . To ensure stability, it is recommended to store the product at -20°C for long-term preservation and to protect it from light and moisture . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications . Key supportive research has been published in journals such as Angewandte Chemie and the Journal of the American Chemical Society .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9N3O2SSe B12307993 Aminoseleno-D-luciferin

Properties

Molecular Formula

C11H9N3O2SSe

Molecular Weight

326.25 g/mol

IUPAC Name

2-(6-amino-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-selenazole-4-carboxylic acid

InChI

InChI=1S/C11H9N3O2SSe/c12-5-1-2-6-8(3-5)17-9(13-6)10-14-7(4-18-10)11(15)16/h1-3,7H,4,12H2,(H,15,16)

InChI Key

AQIRXTPMSNSUTJ-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C([Se]1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O

Origin of Product

United States

Synthetic Strategies and Methodologies for Aminoseleno D Luciferin

Chemoenzymatic and Chemical Synthesis Pathways

The primary route for synthesizing Aminoseleno-D-luciferin is through a direct chemical approach, specifically a condensation reaction. This method builds upon established strategies for creating D-luciferin and its derivatives. nih.govsemanticscholar.org

The synthesis of this compound relies on the selection of two key precursor compounds: 2-cyano-6-aminobenzothiazole and seleno-D-cysteine. nih.gov The structural integrity of these precursors is fundamental to the successful formation of the final molecule.

2-cyano-6-aminobenzothiazole : This molecule provides the core benzothiazole (B30560) ring structure, which is a critical component of the luciferin (B1168401) scaffold. nih.gov Its synthesis is a prerequisite for the final condensation step.

Seleno-D-cysteine : This selenium analog of the amino acid D-cysteine is the source of the selenazole ring and, crucially, the specific D-stereoisomer required for biological activity with firefly luciferase. nih.govnih.gov Due to the relative instability of the free selenol, its more stable disulfide form, seleno-D-cystine, is often used as the starting material. The active seleno-D-cysteine is then generated in situ just before the main reaction. This is typically achieved through reduction, for example, by using tris(2-carboxyethyl)phosphine (B1197953) hydrochloride (TCEP). nih.gov

The core of the synthesis is the condensation and subsequent cyclization of the two precursor molecules. nih.gov This reaction is analogous to the well-established synthesis of native D-luciferin, where D-cysteine is reacted with a 2-cyanobenzothiazole derivative. nih.govgoogle.com

The process involves the coupling of seleno-D-cysteine with 2-cyano-6-aminobenzothiazole. nih.gov The reaction proceeds via a nucleophilic attack of the selenol group from the in situ-generated seleno-D-cysteine onto the carbon atom of the cyano group in 2-cyano-6-aminobenzothiazole. This is followed by an intramolecular cyclization, which results in the formation of the dihydro-selenazole ring, completing the this compound structure. nih.gov This synthetic step is typically performed in a buffered aqueous solution with an organic co-solvent to ensure the solubility of the benzothiazole precursor. nih.gov

Enantioselective Synthesis Approaches for D-Stereoisomer Purity

The biological activity of luciferin and its analogs is highly dependent on their stereochemistry. Firefly luciferase exhibits strict enantioselectivity for the D-isomer (the (S)-enantiomer) of luciferin. nih.gov The L-enantiomer not only fails to produce a bioluminescent signal but can also act as an inhibitor of the enzyme. nih.gov

Optimization of Reaction Conditions and Isolation Procedures for this compound

The efficiency of the synthesis and the purity of the final product are highly dependent on the reaction conditions and the subsequent isolation procedures. Research has identified specific parameters to optimize the yield and quality of this compound. nih.gov

The condensation reaction is typically carried out at room temperature under an inert atmosphere, such as nitrogen, to prevent the oxidation of the sensitive selenol group of seleno-D-cysteine. nih.gov The reaction medium is a carefully controlled buffer system, such as Tris-HCl at a pH of 7.5, mixed with a co-solvent like DMSO to facilitate the dissolution of the reactants. nih.gov

Table 1: Optimized Reaction Conditions for this compound Synthesis
ParameterConditionReference
Reactant 12-cyano-6-aminobenzothiazole nih.gov
Reactant 2Seleno-D-cysteine (from Seleno-D-cystine) nih.gov
Solvent System0.5 M Tris-HCl buffer with 13% DMSO nih.gov
pH7.5 nih.gov
TemperatureRoom Temperature nih.gov
AtmosphereNitrogen nih.gov
Reaction Time1.5 hours nih.gov

Upon completion of the reaction, the isolation and purification of this compound are crucial for removing unreacted precursors, byproducts, and salts. The reported method for purification is High-Performance Liquid Chromatography (HPLC). nih.gov This technique allows for the efficient separation of the desired product from the reaction mixture, yielding highly pure this compound. Following these optimized reaction and purification protocols, a yield of 78% has been reported. nih.gov

Mechanistic Elucidation of Bioluminescence Emission in Aminoseleno D Luciferin

Enzymatic Turnover by Firefly Luciferase: Substrate Competence and Binding Dynamics

Aminoseleno-D-luciferin, a synthetic analogue of the naturally occurring D-luciferin, has been shown to be a competent substrate for firefly luciferase (FLuc). The fundamental bioluminescent reaction involves the enzyme-catalyzed oxidation of the luciferin (B1168401) substrate in the presence of adenosine triphosphate (ATP) and molecular oxygen. The initial step is the adenylation of the luciferin's carboxyl group by ATP, forming a luciferyl-AMP intermediate. This is followed by oxidative decarboxylation to produce an excited state of oxyluciferin, which then decays to its ground state by emitting a photon of light.

The substitution of the sulfur atom in the thiazole (B1198619) ring of amino-D-luciferin with a selenium atom to create this compound does not impede its recognition and turnover by firefly luciferase. nih.govnih.gov This indicates that the active site of the enzyme can accommodate the slightly larger selenium atom without a significant loss of binding affinity. Research suggests that several enzymes are capable of recognizing selenium analogues as effectively as their native sulfur-containing substrates. nih.gov The L-enantiomer of luciferin, however, does not produce a bioluminescent signal and can act as an inhibitor of the enzyme. nih.gov

Spectral Characteristics of Emission: Comparative Analysis of Wavelength Red-Shifting

A key feature of this compound is the significant red-shift in its bioluminescence emission spectrum when compared to native D-luciferin and its amino-substituted sulfur analogue. nih.gov In the presence of firefly luciferase, ATP, and oxygen, this compound emits red light, which is distinctly different from the yellow-green light of D-luciferin and the orange light of amino-D-luciferin. nih.gov

The emission maximum for this compound has been measured at 600 nm. nih.govnih.gov This represents a notable bathochromic shift compared to the emission maxima of D-luciferin (559 nm) and amino-D-luciferin (588 nm). nih.gov This red-shifting of the emission wavelength is a critical property for in vivo bioluminescence imaging (BLI), as light with wavelengths above 600 nm experiences less absorption and scattering by biological tissues, allowing for deeper tissue imaging. nih.gov The percentage of integrated bioluminescence emission above 600 nm for this compound is 55%, which is considerably higher than that for D-luciferin (23%) and amino-D-luciferin (41%). nih.gov

CompoundEmission Maximum (λmax)Emission ColorIntegrated Emission >600 nm
D-luciferin559 nmYellow-Green23%
Amino-D-luciferin588 nmOrange41%
This compound600 nmRed55%

Electronic and Atomic Effects Governing Luminescent Properties: A Theoretical and Experimental Perspective

The observed red-shift in the emission spectrum of this compound is a direct consequence of the atomic and electronic properties of selenium compared to sulfur. The primary hypothesis for this phenomenon is the polar effect of the selenium atom. nih.gov Selenium is less electronegative and more polarizable than sulfur, which influences the electronic distribution in the excited state of the resulting oxyluciferin molecule.

This alteration in electronic structure leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the light-emitting species. researchgate.net According to the principles of quantum mechanics, a smaller energy gap corresponds to the emission of a lower-energy photon, which translates to a longer wavelength of light. This concept of extending π-conjugation or modifying heteroatoms to reduce the HOMO-LUMO energy gap is a recognized strategy for achieving red-shifted emission in fluorescent and bioluminescent molecules. researchgate.netmdpi.com

Experimentally, the effect of the selenium substitution is clearly observed in the emission spectra. nih.gov While the absorbance spectra of amino-D-luciferin and this compound are nearly identical, with a maximum at 350 nm, their light emission properties differ significantly upon enzymatic reaction. nih.gov This confirms that the critical electronic changes governing the emission color occur in the excited-state intermediate formed during the luciferase-catalyzed reaction. The substitution does, however, lead to a lower quantum yield, likely due to the heavy-atom effect which increases the probability of intersystem crossing to a non-emissive triplet state. nih.gov

Enzyme Kinetics and Catalytic Efficiency of the Firefly Luciferase-Aminoseleno-D-luciferin System

The kinetic parameters of the firefly luciferase reaction with this compound provide insight into the efficiency of this enzyme-substrate system. The Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of its maximum, is a key indicator of the enzyme's affinity for the substrate.

Studies have shown that the substitution of sulfur with selenium in the amino-luciferin scaffold does not negatively impact the substrate's affinity for firefly luciferase. nih.gov The Km value for this compound was determined to be comparable to that of amino-D-luciferin, suggesting that the enzyme's active site accommodates both analogues with similar effectiveness. nih.gov For comparison, the Km of firefly luciferase for its native substrate, D-luciferin, has been reported in various contexts, with values around 14.4 µM to 16.6 µM in certain in vitro assays. researchgate.net

Advanced Analytical and Spectroscopic Characterization of Aminoseleno D Luciferin

Ultraviolet-Visible and Fluorescence Spectroscopic Analysis

The electronic absorption and emission properties of Aminoseleno-D-luciferin have been characterized using ultraviolet-visible (UV-Vis) and fluorescence spectroscopy. In a 50 mM Tris-HCl buffer at pH 7.5, this compound exhibits a local maximum absorbance at 350 nm. nih.gov The molar absorptivity at this wavelength has been determined to be 15,500 M⁻¹cm⁻¹, indicating a strong absorption of light in the ultraviolet region. nih.gov

Upon enzymatic reaction with firefly luciferase in the presence of ATP and Mg²⁺, this compound is a competent substrate that produces a distinct bioluminescent signal. The bioluminescence emission maximum is observed at 600 nm, which is a notable red-shift compared to its sulfur-containing counterpart, amino-D-luciferin (588 nm), and the native D-luciferin (559 nm). nih.gov This red-shifted emission is a significant characteristic, making it a valuable tool for in vivo imaging studies where longer wavelengths of light are better able to penetrate biological tissues.

Table 1: Spectroscopic Properties of this compound and Related Compounds

Compound Absorbance λmax (nm) Molar Absorptivity (M⁻¹cm⁻¹) Bioluminescence λem,max (nm)
This compound 350 15,500 600
Amino-D-luciferin 350 15,100 588
D-luciferin Not Reported Not Reported 559

Mass Spectrometry for Structural Confirmation and Purity Assessment

While detailed mass spectrometry data for this compound is not extensively published in peer-reviewed literature, its molecular formula, C₁₁H₉N₃O₂SSe, yields a calculated molecular weight of 326.23 g/mol . nordicbiosite.combiomol.combiosynth.com High-resolution mass spectrometry (HRMS) would be the definitive technique to confirm this elemental composition.

For its sulfur analog, amino-D-luciferin, and other luciferin (B1168401) derivatives, mass spectrometry is routinely used to confirm the correct mass of the synthesized compound and to assess its purity. Typically, electrospray ionization (ESI) in either positive or negative ion mode would be employed. For this compound, in positive ion mode, the expected parent ion would be the protonated molecule [M+H]⁺ at an m/z corresponding to its molecular weight plus the mass of a proton. Fragmentation analysis would provide further structural confirmation, with expected cleavages occurring at the carboxylic acid group and within the thiazoline (B8809763) and benzothiazole (B30560) ring systems.

Table 2: Expected Mass Spectrometry Data for this compound

Ionization Mode Expected Ion Calculated m/z
ESI Positive [M+H]⁺ 327.24
ESI Negative [M-H]⁻ 325.22

Nuclear Magnetic Resonance Spectroscopy for Molecular Structure Elucidation

Based on the known structure, a predicted ¹H-NMR spectrum would show characteristic signals for the protons on the benzothiazole ring system and the thiazoline ring. The aromatic protons would appear as multiplets in the downfield region, while the protons of the chiral center and the adjacent methylene (B1212753) group on the thiazoline ring would exhibit distinct chemical shifts and coupling patterns.

Similarly, ¹³C-NMR spectroscopy would provide evidence for each of the 11 carbon atoms in the molecule, with the carbonyl carbon of the carboxylic acid appearing at the most downfield chemical shift. Furthermore, due to the presence of selenium, ⁷⁷Se-NMR could be employed as a powerful tool to directly probe the electronic environment of the selenium atom within the selenazole ring, offering further structural confirmation.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for the purification and purity assessment of this compound. Research describing its synthesis indicates that the product is isolated by reverse-phase HPLC. nih.gov

A typical purification protocol involves an Acclaim 120 C18 column with a gradient elution. nih.gov The mobile phase often consists of a mixture of water and acetonitrile (B52724), both containing 0.1% trifluoroacetic acid, with a gradient from 0% to 85% acetonitrile over 30 minutes at a flow rate of 1 mL/min. nih.gov The purity of the final product is typically greater than 90% as determined by HPLC analysis. chemodex.com

Table 3: Example HPLC Purification Parameters for this compound

Parameter Condition
Column Acclaim 120 C18
Mobile Phase A Water with 0.1% Trifluoroacetic Acid
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid
Gradient 0-85% B over 30 minutes
Flow Rate 1 mL/min

Structure Activity Relationship Sar and Molecular Engineering of Aminoseleno D Luciferin Derivatives

Impact of Selenium Atom Substitution on Bioluminescence Performance

The substitution of the sulfur atom with a selenium atom in the luciferin (B1168401) scaffold to create Aminoseleno-D-luciferin has a pronounced effect on its bioluminescence performance. This modification results in a notable red-shift in the emission spectrum. When compared to its sulfur-containing counterpart, amino-D-luciferin, which has an emission maximum of approximately 588 nm, this compound exhibits a bioluminescence emission maximum at 600 nm. nih.gov This bathochromic shift is attributed to the polar effect of the heavier selenium atom. nih.gov

While the red-shifted emission is a desirable characteristic for in vivo imaging due to the increased tissue penetration of longer wavelength light, the substitution does come with a trade-off in terms of light output. In vitro studies have shown that this compound produces less light compared to amino-D-luciferin, which is partly due to a lower quantum yield. nih.govh1.co However, for in vivo applications, this reduction in quantum yield is somewhat compensated by the enhanced tissue penetration of the emitted red light. nih.gov Interestingly, the substitution of sulfur with selenium does not significantly alter the substrate's affinity for the firefly luciferase enzyme, as evidenced by their comparable Michaelis-Menten constants (Km). nih.gov

CompoundEmission Maximum (λmax)Quantum YieldMichaelis-Menten Constant (Km)
D-luciferin559 nm nih.gov--
Amino-D-luciferin588 nm nih.gov-0.62 ± 0.05 µM nih.gov
This compound600 nm nih.govLower than amino-D-luciferin nih.govh1.co0.70 ± 0.04 µM nih.gov
Table 1: Comparison of Bioluminescent Properties of D-luciferin and its Amino- and Aminoseleno- Analogs.

Rational Design of this compound Analogs for Tuned Emission

The successful synthesis and characterization of this compound have paved the way for the rational design of further analogs with tailored emission properties. The primary design consideration for this compound was the hypothesis that the introduction of a heavier chalcogen atom would induce a red-shift in the emission spectrum. nih.gov This was based on previous observations in fluorophore chemistry. nih.gov The preservation of the 6'-amino group was a deliberate choice to leverage its known red-shifting effect and its utility as a handle for further chemical modifications. nih.gov

Future design strategies for tuning the emission of this compound analogs could involve modifications at other positions of the benzothiazole (B30560) ring. For instance, substitutions at the 4'- or 6'-positions are known to be tolerated by native firefly luciferase and can influence the emission wavelength. nih.gov The synthesis of this compound itself is a straightforward condensation reaction between 2-cyano-6-aminobenzothiazole and seleno-D-cysteine. nih.gov This synthetic accessibility allows for the potential incorporation of other modified benzothiazole precursors or seleno-amino acids to generate a library of analogs for screening. Furthermore, the potential to incorporate isotopes of selenium, such as 75Se and 77Se, opens up possibilities for creating dual-modality imaging agents for combined bioluminescence imaging and positron emission tomography (PET) or magnetic resonance imaging (MRI). nih.gov

Comparative Studies with Other Heteroatom-Substituted Luciferins

The study of this compound is part of a broader effort to understand the impact of heteroatom substitution on luciferin chemistry. The most direct comparison is with its sulfur analog, amino-D-luciferin. As detailed in the table above, the primary difference lies in the emission wavelength and quantum yield. The selenium analog provides a valuable red-shift at the cost of reduced light output in vitro. nih.gov

Research in this area has also suggested the possibility of incorporating even heavier chalcogens, such as tellurium, into the luciferin scaffold. It has been noted that tellurocysteine reacts in a similar manner to cysteine and selenocysteine, suggesting that the synthesis of a telluro-luciferin analog could be feasible. nih.gov Such a compound would be expected to exhibit an even more significant red-shift in its bioluminescence, potentially pushing the emission further into the near-infrared range, which is highly desirable for deep-tissue in vivo imaging. However, the synthesis and characterization of a tellurium-containing luciferin have yet to be reported. Comparative studies of a complete series of chalcogen-substituted luciferins (sulfur, selenium, and tellurium) would provide invaluable data for understanding the structure-property relationships and for the rational design of next-generation bioluminescent probes.

HeteroatomRelative Atomic MassObserved/Predicted Emission Shift
Sulfur (in amino-D-luciferin)32.06Baseline (588 nm) nih.gov
Selenium (in this compound)78.97Red-shifted (600 nm) nih.gov
Tellurium (hypothetical)127.60Predicted to be further red-shifted
Table 2: Comparison of Chalcogen Substitutions in Luciferin Analogs.

Theoretical Computations and Molecular Modeling for Predicting Structure-Activity Relationships

Theoretical computations and molecular modeling are increasingly important tools for predicting the structure-activity relationships of novel luciferin analogs before their synthesis. While specific computational studies focusing exclusively on this compound are not extensively detailed in the available literature, the principles of such studies on other luciferin analogs can be extrapolated.

Computational methods, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), are employed to predict the electronic structure and spectroscopic properties of luciferin derivatives. researchgate.net These models can calculate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the gap between which is related to the emission wavelength. By modeling the effects of substituting sulfur with selenium, these computational approaches can help to rationalize the observed red-shift in the emission spectrum of this compound.

Furthermore, molecular docking simulations can be used to predict how well a designed analog will bind to the active site of the luciferase enzyme. nih.govnih.gov These simulations can provide insights into the key interactions between the substrate and the enzyme, helping to explain why the selenium substitution in this compound does not significantly affect its binding affinity for firefly luciferase. nih.gov As more experimental data on this compound and other heteroatom-substituted luciferins become available, these computational models can be refined to provide even more accurate predictions, thereby accelerating the discovery and development of novel bioluminescent probes with desired properties.

Research Applications of Aminoseleno D Luciferin in Advanced Biological Investigations

Reporter Gene Assays and Enzyme Activity Monitoring using Aminoseleno-D-luciferin

Reporter gene assays are a cornerstone of molecular biology, used to study gene expression and regulation opentrons.com. In these assays, the regulatory sequence of a gene of interest is linked to a reporter gene, such as firefly luciferase. The expression of luciferase, and thus the light it produces, serves as a proxy for the activity of the promoter or other regulatory element being studied opentrons.com. When conducted in living animals, these assays provide dynamic information on gene activity in the context of a whole organism nih.gov.

This compound is a competent substrate for firefly luciferase and can be readily used in such assays nih.govresearchgate.net. Its primary advantage lies in in vivo reporter gene studies where the target cells are located in deep tissues. By using this compound, researchers can obtain more sensitive and accurate quantification of reporter gene activity from organs like the liver, lungs, or brain, where the signal from D-luciferin would be heavily attenuated nih.gov.

Furthermore, the structure of this compound lends itself to the development of probes for monitoring enzyme activity. This is often achieved by creating "caged" luciferins, where a chemical moiety is attached to the luciferin (B1168401) molecule, rendering it unable to be processed by luciferase nih.govnih.gov. If this "caging" group can be cleaved by a specific enzyme, the luciferin is released, and light is produced only in the presence of that enzyme's activity. The 6'-amino group on this compound is a suitable position for such modifications nih.govnih.gov. This strategy allows for the creation of bioluminogenic substrates to probe the activity of various enzymes in vivo, with the red-shifted emission of the selenated core enabling sensitive detection in deep-tissue environments nih.gov.

Strategies for Multiplexed and Orthogonal Bioluminescence Detection

A major goal in biological imaging is the ability to monitor multiple processes simultaneously within the same living subject. In bioluminescence, this can be achieved through multiplexed imaging using orthogonal luciferase-luciferin pairs nih.govescholarship.org. An orthogonal pair consists of a mutant luciferase enzyme that preferentially recognizes a synthetic luciferin analog but does not process the native D-luciferin, and vice versa nih.govresearchgate.net. By using two or more such exclusive pairs in the same animal, each reporting on a different cellular population or molecular event, researchers can dissect complex biological interactions escholarship.orgresearchgate.net.

The development of these pairs relies on creating luciferin analogs with distinct structural features that can be selectively recognized by engineered enzyme active sites escholarship.orgresearchgate.net. The substitution of sulfur with selenium in this compound represents a significant structural modification to the luciferin core nih.gov. This change makes it a promising candidate for the development of new orthogonal systems.

The strategy involves screening libraries of firefly luciferase mutants to identify variants that show high activity with this compound but little to no activity with D-luciferin or other analogs nih.govescholarship.org. Conversely, mutants could be selected that are specific for D-luciferin while excluding the bulkier selenium-containing substrate. The successful development of an orthogonal pair based on this compound would add a valuable tool to the multiplexing toolkit, enabling dual-reporter imaging where one channel benefits from the deep-tissue penetration of the red-shifted emission nih.gov.

Development of Novel Bioluminescent Biosensors and Probes

Bioluminescent biosensors are powerful tools for detecting the presence and concentration of specific molecules or ions within living cells and organisms unibo.it. These sensors typically operate on a "turn-on" mechanism where bioluminescence is generated in response to a target analyte. As with enzyme activity probes, this is often achieved by using a caged luciferin derivative nih.gov.

The chemical structure of this compound is well-suited for the design of novel biosensors. The 6'-amino group provides a reactive handle for attaching chemical triggers that respond to specific analytes of interest nih.gov. For example, a caging group that is selectively cleaved by reactive oxygen species (ROS) could be attached to this compound. The resulting probe would be non-luminescent until it encounters ROS, at which point the cage would be removed, releasing the active luciferin and generating a light signal.

By combining this caging strategy with the favorable optical properties of the aminoseleno core, highly sensitive biosensors for deep-tissue applications can be developed. Such probes would allow for the non-invasive imaging of analytes in deep-seated tumors or organs, providing critical information on the metabolic state or disease progression in living animals researchgate.net. The potential to create a variety of these probes by altering the trigger group makes this compound a versatile platform for next-generation biosensor development.

Integration with Hybrid Imaging Modalities for Research (e.g., BLI/MRI)

While BLI offers exceptional sensitivity, it lacks the ability to provide detailed anatomical information. Therefore, it is often combined with high-resolution imaging modalities like Magnetic Resonance Imaging (MRI) or Positron Emission Tomography (PET) in what is known as hybrid or multimodal imaging mdpi.comnih.gov. This approach allows researchers to correlate sensitive optical signals with precise anatomical structures.

This compound offers a unique and direct pathway to creating a single probe for true multimodal imaging. This is possible by incorporating specific isotopes of selenium into the luciferin structure during its synthesis nih.gov.

BLI/PET Imaging : By using the positron-emitting isotope Selenium-75 ([⁷⁵Se]), a dual BLI and PET probe can be created. The probe would generate red-shifted light for BLI while simultaneously emitting positrons that can be detected by a PET scanner, providing quantitative functional data.

BLI/MRI Imaging : By incorporating the NMR-active isotope Selenium-77 ([⁷⁷Se]), a dual BLI and MRI probe can be synthesized. This would allow for sensitive bioluminescence detection alongside high-resolution anatomical imaging from the same molecular source nih.gov.

This capacity for isotopic labeling makes this compound a highly valuable compound for preclinical research. A single-injection, dual-modality probe ensures that the signals from both imaging techniques originate from the exact same location, eliminating the need for co-registration of separate probes and providing more accurate and reliable data nih.govnih.gov.

Isotopic LabelPaired ModalityPrinciple of Second ModalityResearch Advantage
[⁷⁵Se]this compound PET[⁷⁵Se] is a positron-emitting radioisotope.Combines BLI's high sensitivity with PET's quantitative functional imaging capabilities. nih.gov
[⁷⁷Se]this compound MRI[⁷⁷Se] is an NMR-active nucleus.Fuses BLI's sensitivity with the high-resolution anatomical detail of MRI from a single probe. nih.govnih.gov

Future Perspectives and Emerging Research Directions

Innovations in Synthetic Methodologies for Novel Aminoseleno-D-luciferin Scaffolds

The established synthesis for this compound involves a straightforward condensation reaction. nih.gov This method couples enantiomerically pure seleno-D-cysteine with 2-cyano-6-aminobenzothiazole in a buffered solution at room temperature, achieving high yields. nih.govresearchgate.net The use of the pure D-enantiomer is critical, as the L-enantiomer does not produce a bioluminescent signal and can inhibit the firefly luciferase (FLuc) enzyme. nih.gov

Future innovations in synthetic methodologies are focused on expanding the diversity of the core structure to generate novel scaffolds with improved properties. One promising approach involves replacing the traditional benzothiazole (B30560) ring system with other heteroaromatic scaffolds, such as benzimidazoles. nih.gov Divergent synthetic strategies, potentially utilizing reagents like Appel's salt, could facilitate the rapid generation of a library of electronically modified analogs from common aniline (B41778) starting materials. nih.gov

A significant area of innovation lies in the preparation of isotopically labeled this compound. The established synthesis readily allows for the incorporation of specific selenium isotopes, such as [75Se] or [77Se], which can be prepared from elemental selenium. nih.gov This creates the potential for dual-modality probes, enabling both bioluminescence imaging (BLI) and Positron Emission Tomography (PET) with [75Se], or BLI and Magnetic Resonance Imaging (MRI) with [77Se]. nih.govnih.gov This synthetic flexibility is a key advantage for developing next-generation imaging agents.

Advanced Enzymatic Engineering for Optimized Substrate Utilization

This compound is a competent substrate for the native, wild-type firefly luciferase (FLuc), a characteristic that simplifies its immediate application. nih.govnih.govh1.co However, the development of novel luciferin (B1168401) analogs and the engineering of luciferases are often considered orthogonal, or parallel, approaches to enhance bioluminescence systems. nih.gov While this compound functions well with the native enzyme, its performance could be further optimized through advanced enzymatic engineering.

Developing orthogonal enzyme-substrate pairs, where a mutant luciferase shows high activity with a specific analog like this compound but weak activity with the native substrate, is a key goal. nih.gov This would allow for multiplexed imaging, where different biological processes could be tracked simultaneously in the same subject using distinct luciferin-luciferase pairs. frontiersin.org The combination of a novel substrate and an engineered enzyme tailored to it holds the potential to create brighter and more red-shifted bioluminescent systems than either component could achieve alone. nih.govmdpi.com

Computational Design and De Novo Prediction of Superior Analogs

The design and synthesis of numerous new luciferin analogs can be a time-consuming and resource-intensive process. nih.gov Computational chemistry offers a powerful tool to accelerate this development by predicting the photophysical properties of novel compounds before they are synthesized. nih.govrsc.org Time-Dependent Density Functional Theory (TD-DFT) has proven to be a particularly effective method for accurately reproducing and explaining the experimentally measured fluorescence wavelengths of aminoluciferin (B605428) analogs. nih.gov

Studies have shown that TD-DFT calculations can achieve a very high correlation (r=0.98) with experimental results, providing a reliable guide for designing analogs with desired emission characteristics. nih.gov These computational approaches can model how modifications to the molecular structure, such as the substitution of selenium for sulfur or changes to the benzothiazole moiety, affect the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov This allows researchers to predict which modifications will lead to a desired red shift in the emission spectrum. nih.gov The initial design of this compound itself was based on the hypothesis that the polar effect of the selenium atom would red-shift the emission maximum, a concept that can be rigorously tested and refined through computational modeling. nih.gov

Looking further ahead, deep-learning-based approaches are emerging for the de novo design of entirely new luciferase enzymes. nih.govrepec.org These methods can generate idealized protein structures with diverse and shape-complementary binding pockets. nih.gov The future of bioluminescent probe design may involve a synergistic approach where computational methods like TD-DFT are used to predict superior luciferin analogs, while deep learning is simultaneously used to design novel, highly specific luciferase partners for them.

Expanding the Scope of In Vitro and In Vivo Research Applications

The primary advantage of this compound is its red-shifted bioluminescence, which makes it highly suitable for in vivo imaging applications. nih.gov Light emitted below 600 nm is strongly attenuated by biological tissues, particularly hemoglobin, which limits the sensitivity of imaging deep within living subjects. nih.gov The native D-luciferin/FLuc system emits yellow-green light (λmax ≈ 559 nm), whereas this compound emits at a maximum wavelength of 600 nm. nih.gov This shift allows a greater percentage of emitted photons to penetrate tissues, enhancing the sensitivity of deep-tissue imaging. nih.gov

This property is particularly valuable in preclinical oncology research, where bioluminescence imaging (BLI) is a routine technique for non-invasively monitoring processes such as tumor growth, metastasis, gene expression, and the response to experimental drug therapies in small animal models. nih.govtheadl.cominnoserlaboratories.com While this compound may have a lower quantum yield compared to its sulfur counterpart in vitro, this is offset in vivo by the greater tissue penetration of its red-shifted light. nih.gov

The scope of research applications is poised to expand beyond conventional BLI. As mentioned, the ability to synthesize selenium-isotope-containing versions of the molecule opens the door for multimodal imaging. nih.gov This would allow researchers to combine the functional and quantitative data from BLI with the high-resolution anatomical information from MRI or the high sensitivity of PET in the same animal, providing a more complete picture of biological processes. nih.gov

Data Tables

Table 1: Comparison of Photophysical Properties of Luciferin Analogs

Compound Bioluminescence Emission Max (λem,max) Molar Absorptivity (ε) at 350 nm Percentage of Emission > 600 nm
D-luciferin 559 nm Not specified 23%
Amino-D-luciferin 588 nm 15,100 M-1cm-1 41%
This compound 600 nm 15,500 M-1cm-1 55%

Data sourced from Conley et al. (2012). nih.gov

Table 2: Research Applications of this compound

Application Area Specific Use Advantage Provided by this compound
In Vivo Bioluminescence Imaging (BLI) Non-invasive monitoring of biological processes in living subjects (e.g., small animals). Red-shifted emission (600 nm) leads to less light absorption and scattering by tissue, improving deep-tissue imaging sensitivity. nih.govnih.gov
Cancer Research Tracking tumor growth, metastasis, gene expression, and response to therapies. Enables clearer visualization and quantification of tumors located deep within the body. nih.govtheadl.comresearchgate.net

| Multimodal Imaging | Potential for combined BLI/PET or BLI/MRI studies. | The selenium atom can be replaced with isotopes ([75Se] for PET, [77Se] for MRI), allowing for correlative imaging. nih.gov |

Q & A

Q. What is the structural rationale for substituting sulfur with selenium in aminoselecteno-D-luciferin, and how does this affect bioluminescence emission?

Aminoseleno-D-luciferin is synthesized by replacing sulfur in the thiazoline ring of amino-D-luciferin with selenium. This substitution increases the atomic radius (Se: ~1.20 Å vs. S: ~1.04 Å), altering electron delocalization and red-shifting the emission spectrum from ~560 nm (green-yellow) to 600 nm (red). The red-shift enhances tissue penetration, making it advantageous for in vivo imaging .

Q. What spectroscopic methods are critical for characterizing aminoselecteno-D-luciferin and validating its red-shifted emission?

Ultraviolet-visible (UV-Vis) spectroscopy confirms structural similarity to amino-D-luciferin, with both compounds showing a λmax at ~350 nm in Tris-HCl buffer (pH 7.5). Bioluminescence spectra should be recorded using a fluorimeter coupled with firefly luciferase assays to verify the 600 nm emission peak .

Q. How does the in vitro performance of aminoselecteno-D-luciferin compare to its sulfur-containing analog?

In vitro, aminoselecteno-D-luciferin exhibits a lower quantum yield than amino-D-luciferin due to reduced enzymatic turnover efficiency. However, its molar absorptivity (~15,500 M<sup>−1</sup>cm<sup>−1</sup>) is comparable, ensuring sufficient substrate availability for luciferase binding .

Advanced Research Questions

Q. What experimental design strategies can resolve contradictions between in vitro and in vivo performance of aminoselecteno-D-luciferin?

While in vitro studies show lower quantum yields, in vivo performance parity arises from improved tissue penetration compensating for reduced brightness. To validate this, use paired experiments:

  • In vitro : Quantify bioluminescence intensity and enzyme kinetics (Km, Vmax) in buffer.
  • In vivo : Compare signal-to-noise ratios in murine models using identical luciferase expression systems. Normalize results to account for tissue attenuation effects .

Q. How can researchers optimize imaging protocols for aminoselecteno-D-luciferin to balance spatial resolution and signal depth?

Implement multispectral imaging to isolate the 600 nm emission from background autofluorescence. Use time-gated detection to mitigate interference from shorter-wavelength emissions. For deep-tissue imaging, pair with near-infrared (NIR) luciferases or employ tomographic reconstruction algorithms .

Q. What methodologies support the integration of aminoselecteno-D-luciferin into dual-modal bioluminescence-MRI studies?

Leverage the stable isotope <sup>77</sup>Se (natural abundance: 7.6%) for <sup>77</sup>Se MRI. Co-inject aminoselecteno-D-luciferin with gadolinium-based contrast agents, and use co-registration software to align bioluminescence and MRI datasets. Validate specificity via selenium-selective inductively coupled plasma mass spectrometry (ICP-MS) in excised tissues .

Q. How can computational modeling elucidate the binding dynamics of aminoselecteno-D-luciferin with firefly luciferase?

Perform molecular docking simulations (e.g., AutoDock Vina) using the crystal structure of luciferase (PDB: 4G36). Compare binding energies and residue interactions (e.g., Ser349, Thr343) between sulfur and selenium analogs. Validate predictions with mutagenesis studies targeting key binding pockets .

Methodological Considerations

Q. What controls are essential when comparing aminoselecteno-D-luciferin to other luciferin analogs in longitudinal studies?

Include:

  • Negative controls : Luciferase-free tissues to confirm substrate specificity.
  • Internal standards : Co-inject a reference luciferin (e.g., D-luciferin) to normalize batch-to-batch variability.
  • Pharmacokinetic controls : Measure plasma clearance rates via HPLC to account for differential metabolic stability .

Q. How should researchers address the oxidative instability of aminoselecteno-D-luciferin in cell culture assays?

Prepare fresh substrate solutions in deoxygenated buffers (e.g., Tris-HCl with 1 mM EDTA) and store under argon. Monitor degradation via LC-MS over 24 hours. For cell-based assays, use low-serum media to minimize reactive oxygen species (ROS) .

Data Interpretation and Validation

Q. What statistical approaches are recommended for analyzing bioluminescence intensity disparities across tissue types?

Apply mixed-effects models to account for inter-subject variability and heteroscedasticity. Use false-discovery rate (FDR) correction when comparing multiple regions of interest (ROIs). Pair with ex vivo luciferase activity assays to confirm enzymatic contribution to signal variance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.